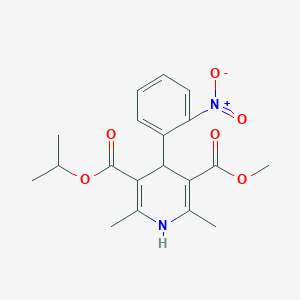![molecular formula C24H19NO7S B280702 4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid](/img/structure/B280702.png)
4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid is a complex organic compound with a unique structure that includes a benzofuran ring, a benzyloxycarbonyl group, and a sulfonyl benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the benzyloxycarbonyl group, and the sulfonylation of the benzoic acid. Common reagents used in these reactions include benzyl bromide, 4-hydroxybenzoic acid, and various sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve the use of organic solvents and specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new aromatic or aliphatic compounds.
Applications De Recherche Scientifique
4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuran derivatives, benzyloxycarbonyl compounds, and sulfonyl benzoic acids. Examples include:
- 4-Benzyloxybenzoic acid
- 2-Methylbenzofuran-5-sulfonic acid
- Benzyloxycarbonyl chloride
Uniqueness
What sets 4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H19NO7S |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
4-[(2-methyl-3-phenylmethoxycarbonyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C24H19NO7S/c1-15-22(24(28)31-14-16-5-3-2-4-6-16)20-13-18(9-12-21(20)32-15)25-33(29,30)19-10-7-17(8-11-19)23(26)27/h2-13,25H,14H2,1H3,(H,26,27) |
Clé InChI |
XAFZNDUQBOEOQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OCC4=CC=CC=C4 |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)
![1-[2-(4-BENZAMIDOPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM](/img/structure/B280622.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)



![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)

![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)

![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
